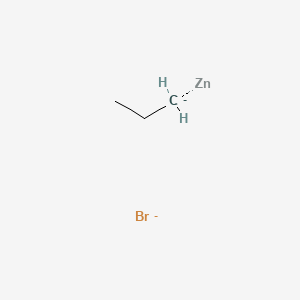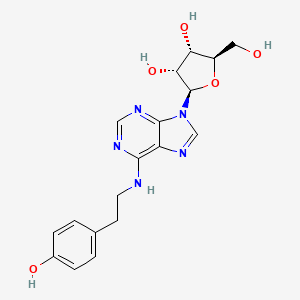
N6-(P-Hydroxyphenethyl)-adenosine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(P-Hydroxyphenethyl)-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of the N6 position of adenosine with a p-hydroxyphenethyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(P-Hydroxyphenethyl)-adenosine typically involves the following steps:
Protection of Adenosine: Adenosine is first protected at the 2’ and 3’ hydroxyl groups using a suitable protecting group such as acetonide.
N6-Substitution: The protected adenosine is then reacted with p-hydroxyphenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the p-hydroxyphenethyl group at the N6 position.
Deprotection: The final step involves the removal of the protecting groups to yield N6-(P-Hydroxyphenethyl)-adenosine.
Industrial Production Methods
Industrial production of N6-(P-Hydroxyphenethyl)-adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反应分析
Types of Reactions
N6-(P-Hydroxyphenethyl)-adenosine undergoes various chemical reactions, including:
Oxidation: The p-hydroxyphenethyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the p-hydroxyphenethyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenethyl derivatives.
科学研究应用
N6-(P-Hydroxyphenethyl)-adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating adenosine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
作用机制
N6-(P-Hydroxyphenethyl)-adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The p-hydroxyphenethyl group enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes, modulating downstream signaling pathways and resulting in various biological effects.
相似化合物的比较
Similar Compounds
N6-Benzyladenosine: Similar structure but with a benzyl group instead of p-hydroxyphenethyl.
N6-Cyclohexyladenosine: Contains a cyclohexyl group at the N6 position.
N6-Phenyladenosine: Features a phenyl group at the N6 position.
Uniqueness
N6-(P-Hydroxyphenethyl)-adenosine is unique due to the presence of the p-hydroxyphenethyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity for certain adenosine receptor subtypes, making it a valuable tool in receptor studies and potential therapeutic applications.
属性
分子式 |
C18H21N5O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(4-hydroxyphenyl)ethylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c24-7-12-14(26)15(27)18(28-12)23-9-22-13-16(20-8-21-17(13)23)19-6-5-10-1-3-11(25)4-2-10/h1-4,8-9,12,14-15,18,24-27H,5-7H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
InChI 键 |
PQXJDJJHXDEVFF-SCFUHWHPSA-N |
手性 SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)



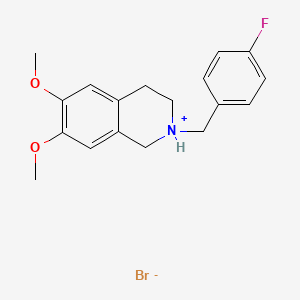



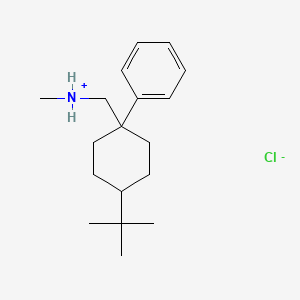
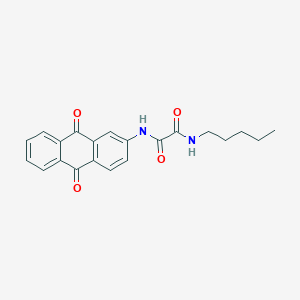
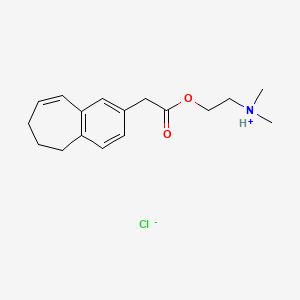
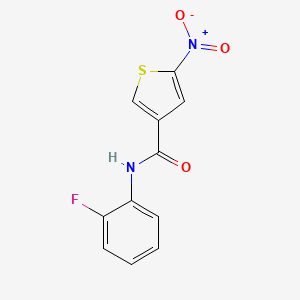
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
